molecular formula C15H13Cl2NO2 B11689771 N-benzyl-2-(2,5-dichlorophenoxy)acetamide

N-benzyl-2-(2,5-dichlorophenoxy)acetamide

Cat. No.: B11689771
M. Wt: 310.2 g/mol
InChI Key: JFADMJIFCSFUFN-UHFFFAOYSA-N
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Description

N-benzyl-2-(2,5-dichlorophenoxy)acetamide is an organic compound characterized by the presence of a benzyl group attached to a 2-(2,5-dichlorophenoxy)acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2,5-dichlorophenoxy)acetamide typically involves the reaction of 2,5-dichlorophenol with benzylamine in the presence of a suitable acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2,5-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-benzyl-2-(2,5-dichlorophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2,5-dichlorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2-(2,4-dichlorophenoxy)acetamide: Similar structure but with chlorine atoms at different positions on the aromatic ring.

    N-benzyl-2-(2,6-dichlorophenoxy)acetamide: Another structural isomer with chlorine atoms at different positions.

Uniqueness

N-benzyl-2-(2,5-dichlorophenoxy)acetamide is unique due to the specific positioning of the chlorine atoms on the aromatic ring, which can influence its chemical reactivity and biological activity. This distinct structure may result in different properties and applications compared to its isomers.

Properties

Molecular Formula

C15H13Cl2NO2

Molecular Weight

310.2 g/mol

IUPAC Name

N-benzyl-2-(2,5-dichlorophenoxy)acetamide

InChI

InChI=1S/C15H13Cl2NO2/c16-12-6-7-13(17)14(8-12)20-10-15(19)18-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19)

InChI Key

JFADMJIFCSFUFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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